

Optimal concentration of CRT0063465 for in vitro assays

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Compound of Interest

Compound Name: CRT0063465

Cat. No.: B1192434

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Application Notes and Protocols for CRT0063465

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **CRT0063465** in in vitro assays. **CRT0063465** is a novel pyrazolopyrimidine compound that functions as a ligand for human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ1.^{[1][2][3][4][5]} This document outlines the optimal concentrations, experimental procedures, and the underlying signaling pathways affected by **CRT0063465**, making it a valuable tool for research in telomere biology, cancer metabolism, and cellular stress responses.

Quantitative Data Summary

The following table summarizes the effective concentrations of **CRT0063465** used in various in vitro assays as reported in the literature.

Cell Line	Assay Type	Concentration(s)	Incubation Time	Observed Effect	Reference
HCT116	Telomere Length Regulation	10 nM, 100 nM	Up to 84 days	Blocks hypoglycemic telomere shortening.[1][6]	Bilsland AE, et al. Neoplasia. 2019.[1]
HCT116	Shelterin Complex Modulation	10 nM	1 week	Modulates the composition of shelterin complexes.[1][6]	Bilsland AE, et al. Neoplasia. 2019.[1]
A2780	Cytotoxicity Protection	100 nM	Up to 100 hours	Protective effect against Bleomycin-induced cytotoxicity.[6]	Bilsland AE, et al. Neoplasia. 2019.[1]
HCT116	Telomere Binding Complex Analysis	10 nM	1 week	Modulates telomere binding complexes under hypoglycemia.[1]	Bilsland AE, et al. Neoplasia. 2019.[1]

Experimental Protocols

Cell Culture and Compound Handling

- Cell Lines: HCT116 (human colorectal carcinoma) and A2780 (human ovarian carcinoma) cells are recommended.
- Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL

penicillin, and 100 µg/mL streptomycin. For experiments involving hypoglycemia, glucose-free DMEM supplemented with the desired glucose concentration should be used.

- **CRT0063465** Stock Solution: Prepare a 10 mM stock solution of **CRT0063465** in dimethyl sulfoxide (DMSO). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.^[6]
- Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the final desired concentrations (e.g., 10 nM, 100 nM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Telomere Length Analysis via Quantitative PCR (qPCR)

This protocol is adapted from methods used to assess telomere length regulation.^[7]

- Genomic DNA Extraction: Treat HCT116 cells with the desired concentration of **CRT0063465** (e.g., 10 nM or 100 nM) for the specified duration (up to 84 days), with regular media and compound changes. Harvest cells and extract genomic DNA using a commercially available kit.
- qPCR Reaction: Perform qPCR to determine the relative telomere length by measuring the ratio of telomere repeat copy number (T) to a single-copy gene copy number (S).
 - Telomere Primer Mix:
 - TelG: 5'-ACACTAAGGTTTGGGTTTGGGTTTGGGTTTGGGT-3'
 - TelC: 5'-TGTTAGGTATCCCTATCCCTATCCCTATCCCTATCCCTA-3'
 - Single-Copy Gene Primer Mix (e.g., for 36B4):
 - Forward: 5'-CAGCAAGTGGGAAGGTGTAATCC-3'
 - Reverse: 5'-CCCATTCTATCATCAACGGGTACAA-3'
 - Reaction Setup: Prepare separate qPCR reactions for the telomere and the single-copy gene using a standard SYBR Green master mix.
- Data Analysis: Calculate the relative telomere length using the T/S ratio.

Analysis of Shelterin Complex Composition by Immunoprecipitation and Mass Spectrometry

This protocol is based on the investigation of **CRT0063465**'s effect on the shelterin complex.^[1]^[8]^[9]

- Cell Treatment and Lysis: Treat HCT116 cells with 10 nM **CRT0063465** for 1 week. Harvest the cells and prepare nuclear extracts.
- Immunoprecipitation (IP):
 - Incubate nuclear extracts with an antibody targeting a core shelterin protein (e.g., TRF2).
 - Add protein A/G magnetic beads to pull down the antibody-protein complexes.
 - Wash the beads to remove non-specific binding.
- Mass Spectrometry (LC/MS):
 - Elute the protein complexes from the beads.
 - Analyze the eluate by liquid chromatography-mass spectrometry to identify the proteins interacting with the target shelterin component.
- Data Analysis: Compare the protein profiles of **CRT0063465**-treated samples with vehicle-treated controls to identify changes in the shelterin complex composition.

Cytotoxicity Protection Assay

This protocol assesses the protective effects of **CRT0063465** against DNA damaging agents.

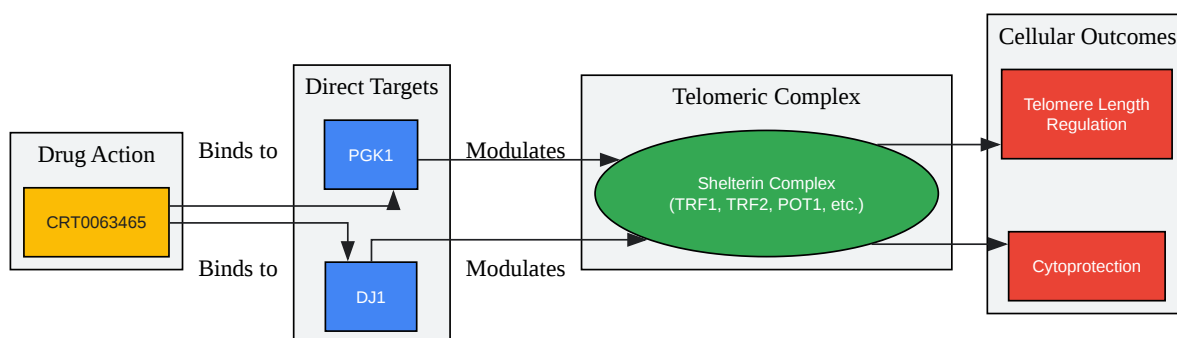
- Cell Seeding: Seed A2780 cells in a 96-well plate.
- Pre-treatment: Treat the cells with 100 nM **CRT0063465** for a specified period (e.g., 24 hours).
- Induction of Cytotoxicity: Add a cytotoxic agent such as Bleomycin to the culture medium and incubate for the desired time (e.g., up to 100 hours).

- Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a luminescence-based ATP assay.
- Data Analysis: Compare the viability of cells pre-treated with **CRT0063465** to those treated with the cytotoxic agent alone to determine the protective effect.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CRT0063465

CRT0063465 targets PGK1 and DJ1, which in turn modulate the shelterin complex at the telomeres. This interaction influences telomere length and protects cells from certain stressors. The proposed signaling pathway is illustrated below.

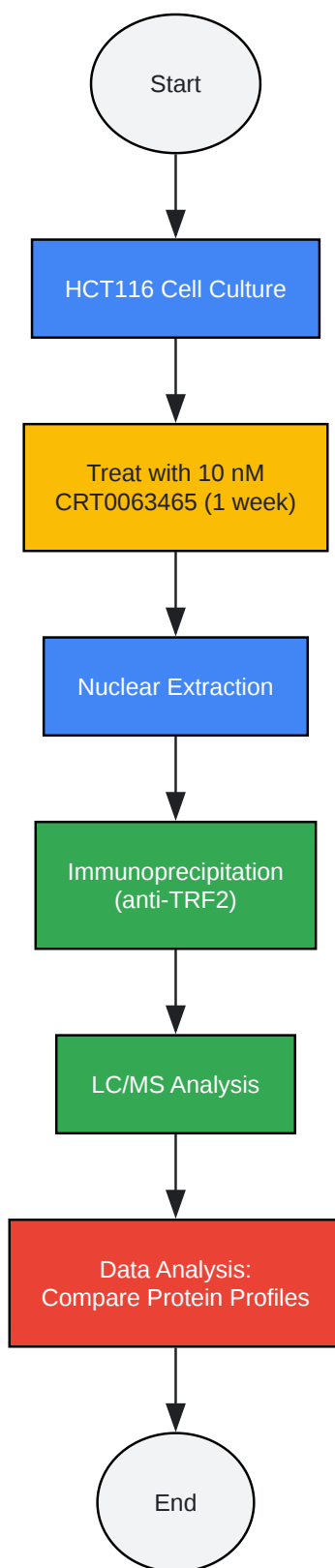


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Caption: Signaling pathway of **CRT0063465**.

Experimental Workflow for Shelterin Complex Analysis

The following diagram outlines the workflow for analyzing changes in the shelterin complex upon treatment with **CRT0063465**.

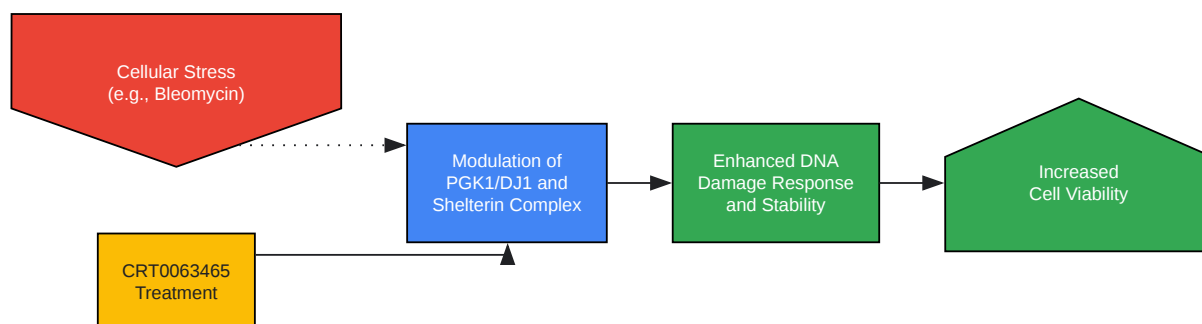


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Caption: Workflow for shelterin complex analysis.

Logical Relationship of CRT0063465's Protective Effect

This diagram illustrates the logical steps leading to the cytoprotective effect of **CRT0063465**.



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